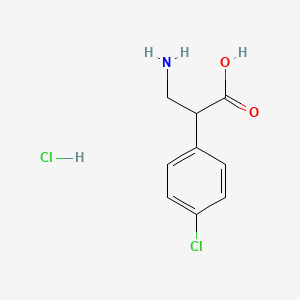

3-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride

Description

Propriétés

IUPAC Name |

3-amino-2-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXPTPVCRXGNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorobenzaldehyde.

Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 4-chlorophenyl-2-nitropropene.

Reduction: The nitro group in 4-chlorophenyl-2-nitropropene is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrolysis: The resulting amine is then hydrolyzed to form 3-Amino-2-(4-chlorophenyl)propanoic acid.

Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

Biological Applications

1. Anticancer Research

3-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride has shown potential as an anticancer agent. Its derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, studies have indicated that modifications of similar compounds can yield potent histone deacetylase inhibitors (HDACIs), which exhibit significant inhibitory effects on cancer cell lines such as HeLa and HCT-116 .

2. Neurological Studies

The compound's structural similarities to neurotransmitters suggest potential applications in neurology, particularly in studying amino acid neurotransmitter pathways. Research indicates that compounds with similar structures can influence synaptic transmission and may have implications in treating neurological disorders .

Synthesis and Modification

The synthesis of 3-amino-2-(4-chlorophenyl)propanoic acid hydrochloride can be achieved through various chemical reactions, including:

- Hydrazinolysis : This method has been used to convert related esters into corresponding acids and hydrazides, which can then be modified further to enhance biological activity .

- DCC Coupling : The formation of peptide bonds through DCC (N,N'-dicyclohexylcarbodiimide) coupling methods allows for the attachment of amino acids or amines, potentially leading to novel therapeutic agents .

Case Study 1: Antiproliferative Activity

A series of compounds derived from 3-amino-2-(4-chlorophenyl)propanoic acid hydrochloride were tested for their antiproliferative properties. In vitro studies demonstrated that several derivatives exhibited IC values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential for development as anticancer drugs .

Case Study 2: Neurological Impact

In a study examining the effects of structurally related compounds on neurotransmission, researchers found that certain derivatives influenced glutamate release in neuronal cultures. This suggests a possible role in modulating synaptic activity, which could be beneficial in treating conditions such as epilepsy or other neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of 3-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-amino-2-(4-chlorophenyl)propanoic acid hydrochloride with structurally related compounds:

Key Research Findings and Trends

Substituent Effects on Bioactivity:

- Chlorine and trifluoromethyl groups enhance lipophilicity, favoring interactions with hydrophobic targets (e.g., proteases, receptors) .

- Hydroxyl or methoxy groups (e.g., in compounds) improve solubility but may reduce blood-brain barrier penetration .

Pharmacological Potential: The 4-chlorophenyl motif is recurrent in neuromodulators (e.g., phaclofen), suggesting its importance in designing CNS-targeted agents . Ester derivatives (e.g., methyl esters) are preferred for prodrug strategies to enhance bioavailability .

Activité Biologique

3-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including anticancer, antioxidant, and antimicrobial properties, supported by relevant case studies and research findings.

- Molecular Formula : C9H10ClNO2

- Molecular Weight : 201.64 g/mol

- CAS Number : 10726679

The biological activity of 3-amino-2-(4-chlorophenyl)propanoic acid hydrochloride is hypothesized to involve multiple mechanisms, including:

- Inhibition of Cell Proliferation : Similar compounds have shown the ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

- Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Research indicates that derivatives of 3-amino-2-(4-chlorophenyl)propanoic acid exhibit significant anticancer properties. For instance:

- A study evaluated various derivatives for their cytotoxic effects on A549 lung cancer cells. Some compounds reduced cell viability by up to 50% and demonstrated a favorable safety profile against non-cancerous Vero cells .

- The most promising derivative showed potent activity comparable to standard chemotherapeutics like doxorubicin .

Antioxidant Properties

The antioxidant potential of this compound has been assessed using various assays:

- In the DPPH radical scavenging assay, certain derivatives demonstrated strong antioxidant activity, indicating their potential use in preventing oxidative damage in biological systems .

Antimicrobial Activity

3-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride also exhibits antimicrobial properties:

- Studies have shown that it possesses inhibitory effects against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating moderate to good activity against both Gram-positive and Gram-negative bacteria .

- The compound's structure allows for modifications that enhance its antimicrobial efficacy, suggesting a pathway for developing new antibiotics .

Case Studies and Experimental Data

-

Anticancer Efficacy :

- A series of experiments conducted on various cancer cell lines revealed that specific modifications to the compound's structure significantly increased its potency. For example, modifications leading to enhanced lipophilicity improved cellular uptake and cytotoxicity against HeLa cells (IC50 values ranging from 0.69 μM to 11 μM) .

- Antioxidant Mechanisms :

- Antimicrobial Testing :

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-2-(4-chlorophenyl)propanoic acid hydrochloride, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of a substituted benzyl halide with a malonate ester, followed by hydrolysis, decarboxylation, and salt formation. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during alkylation to minimize side reactions) .

- Catalyst selection (e.g., palladium catalysts for coupling reactions) .

- Solvent polarity (polar aprotic solvents like DMF enhance reaction efficiency) .

- Purification methods (recrystallization or chromatography to achieve >95% purity) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its configuration?

- Methodological Answer : Structural confirmation requires:

- NMR spectroscopy (¹H/¹³C NMR to identify substituents, e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) .

- Mass spectrometry (MS) (ESI-MS to confirm molecular ion [M+H]⁺ at m/z 250.12) .

- X-ray crystallography (for absolute stereochemistry determination, particularly if chirality is present) .

- HPLC (with UV detection at 254 nm for purity assessment) .

Q. What is the role of stereochemistry in the pharmacological activity of this compound, and how is enantiomeric purity ensured during synthesis?

- Methodological Answer : The compound’s chirality (e.g., (S)-configuration) can significantly affect receptor binding. Enantiomeric purity is ensured via:

- Chiral auxiliaries (e.g., Evans oxazolidinones during asymmetric synthesis) .

- Chiral HPLC columns (e.g., using amylose-based stationary phases for separation) .

- Circular dichroism (CD) to validate optical activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities for this compound across different experimental models?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values for neurotransmitter receptors) are addressed by:

- Orthogonal assays : Compare radioligand binding (e.g., ³H-labeled antagonists) with functional assays (e.g., cAMP accumulation in GPCR studies) .

- Structural analogs : Use compounds like 2-amino-3-(3-chlorophenyl)propanoic acid to isolate substituent effects .

- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line (HEK293 vs. CHO) or buffer conditions .

Q. What computational strategies are employed to predict the interaction mechanisms of this compound with biological targets like proteases or neurotransmitter receptors?

- Methodological Answer :

- Molecular docking (AutoDock Vina or Schrödinger Glide) to predict binding poses in SARS-CoV-2 PLpro or GABA receptors .

- Molecular dynamics (MD) simulations (GROMACS, 30 ns trajectories) to assess stability of ligand-receptor complexes .

- Binding free energy calculations (MM/PBSA or MM/GBSA) to quantify interactions .

- ADME/tox prediction (SwissADME) to prioritize analogs with favorable pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity for specific biological targets?

- Methodological Answer : SAR strategies include:

- Substituent variation : Replace 4-chlorophenyl with 4-bromo-2-fluorophenyl to modulate lipophilicity (logP) and receptor affinity .

- Backbone modification : Introduce methyl groups (e.g., 3-methylpropanoic acid) to restrict conformational flexibility .

- Salt form optimization : Compare hydrochloride with trifluoroacetate salts for solubility and bioavailability .

- In vitro screening : Prioritize analogs with >10-fold selectivity in receptor panels (e.g., adrenergic vs. dopaminergic receptors) .

Q. What experimental approaches are used to investigate the metabolic stability and degradation pathways of this compound in biological systems?

- Methodological Answer :

- In vitro microsomal assays (human liver microsomes + NADPH, LC-MS/MS to identify metabolites) .

- Forced degradation studies : Expose the compound to acidic/alkaline conditions (e.g., pH 1–13) or oxidative stress (H₂O₂) to identify degradation products .

- Stable isotope labeling : Use ¹³C-labeled compound to trace metabolic pathways via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.